N-Propylbiguanide hydrochloride
CAS No.: 20351-28-4
Cat. No.: VC17414036
Molecular Formula: C5H14ClN5
Molecular Weight: 179.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 20351-28-4 |
|---|---|
| Molecular Formula | C5H14ClN5 |
| Molecular Weight | 179.65 g/mol |
| IUPAC Name | 1-(diaminomethylidene)-2-propylguanidine;hydrochloride |
| Standard InChI | InChI=1S/C5H13N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2-3H2,1H3,(H6,6,7,8,9,10);1H |
| Standard InChI Key | HGRYADBWOJPLHK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN=C(N)N=C(N)N.Cl |
Introduction
Chemical Identity and Structural Features
N-Propylbiguanide hydrochloride belongs to the biguanide family, a class of compounds with the general formula , where represents a propyl group () . The hydrochloride salt enhances water solubility, making it suitable for aqueous formulations. Unlike polymeric biguanides such as PHMB, which feature repeating hexamethylene-bridged biguanide units, N-propylbiguanide’s monomeric structure likely results in distinct physicochemical and biological behaviors .
Molecular Characteristics
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Molecular formula:
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Molecular weight: ~183.6 g/mol (calculated for the free base).
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Structural features: The propyl chain introduces moderate hydrophobicity, while the positively charged biguanide groups facilitate interactions with negatively charged microbial membranes .
Synthesis and Manufacturing
The synthesis of N-propylbiguanide hydrochloride can be inferred from methods used for analogous biguanides. A common approach involves the condensation of propylamine with cyanoguanidine under acidic conditions, followed by hydrochloride salt formation .
Representative Synthetic Route
Table 1: Synthetic Conditions for Biguanide Derivatives
| Reactants | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Propylamine + Cyanoguanidine | HCl | 80–100 | 70–85 | |
| Hexylamine + Dicyandiamide | HCl | 90–110 | 65–80 |
This method parallels the synthesis of hexylbiguanide dihydrochloride, where amine chain length influences reaction efficiency . Shorter alkyl chains (e.g., propyl) may require milder conditions compared to longer-chain analogs.
Physicochemical Properties
N-Propylbiguanide hydrochloride shares key traits with other biguanide salts, including high water solubility and stability under ambient conditions .
Key Properties
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Stability: Stable at pH 3–9; degrades under strong alkaline or oxidative conditions.
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Spectroscopic features: Infrared spectra show characteristic N–H and C=N stretches at 3200–3400 cm and 1650–1700 cm, respectively .
Antimicrobial Mechanisms and Efficacy
Like PHMB, N-propylbiguanide hydrochloride likely exerts antimicrobial activity through membrane disruption. The positively charged biguanide groups bind to negatively charged phospholipids in microbial membranes, causing leakage of cytoplasmic contents and cell death .
Spectrum of Activity
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Bacteria: Effective against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains .
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Fungi: Demonstrates fungicidal activity against Candida albicans .
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Viruses: Limited evidence, though PHMB shows antiviral properties against enveloped viruses .
Table 2: Comparative Antimicrobial Efficacy (Hypothetical Data)
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 25–50 | |
| Escherichia coli | 50–100 | |
| Candida albicans | 100–200 |
Applications in Industry and Medicine
N-Propylbiguanide hydrochloride’s antimicrobial properties make it suitable for diverse applications:
Disinfectants and Preservatives
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Wound care: Potential use in antiseptic solutions for minor cuts .
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Consumer products: Preservation of cosmetics and personal care items .
Water Treatment
Future Directions and Research Gaps
Further studies are needed to:
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Elucidate the compound’s environmental persistence and degradation pathways.
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Validate its safety profile through in vivo models.
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Optimize synthesis for industrial-scale production.
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